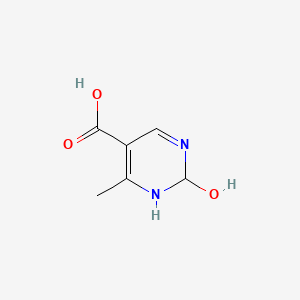
rac Bopindolol-d9
描述
rac Bopindolol-d9 is a deuterated form of Bopindolol, a non-selective beta-adrenergic receptor antagonist. It is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and experimental applications .
准备方法
The synthesis of rac Bopindolol-d9 involves several steps, starting with the preparation of the indole derivative. The synthetic route typically includes:
Formation of the Indole Derivative: The indole ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced using deuterated reagents in place of their hydrogen counterparts.
Formation of the Propanolamine Side Chain: The side chain is attached to the indole ring through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by esterification and purification processes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
rac Bopindolol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
rac Bopindolol-d9 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.
Metabolic Studies: It helps in understanding the metabolic pathways and the effects of deuterium substitution on metabolism.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Drug Development: Assists in the development of new beta-blockers and other related compounds
作用机制
rac Bopindolol-d9, like its non-deuterated counterpart, acts by non-selectively blocking beta-adrenergic receptors. This inhibition prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. The compound also inhibits renin secretion, reducing the production of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
相似化合物的比较
rac Bopindolol-d9 is compared with other beta-blockers such as:
Propranolol: Another non-selective beta-blocker but without deuterium substitution.
Pindolol: Similar to Bopindolol but with different pharmacokinetic properties.
Metoprolol: A selective beta-1 blocker, differing in selectivity and clinical applications.
The uniqueness of this compound lies in its deuterium substitution, which provides advantages in analytical and pharmacokinetic studies .
属性
IUPAC Name |
[1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOJIACWOAYWEZ-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








